Product packaging for Recombinant Protein A/G Cys(Cat. No.:)

Recombinant Protein A/G Cys

Cat. No.: B1558850
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Bacterial Immunoglobulin-Binding Proteins: Protein A and Protein G

At the heart of many immunology and biotechnology applications are two bacterial proteins renowned for their ability to bind antibodies: Protein A and Protein G. rockland.com

Protein A , a cell wall component from the bacterium Staphylococcus aureus, is a 56 kDa protein with five domains that bind to the Fc (Fragment crystallizable) region of immunoglobulins, particularly Immunoglobulin G (IgG). rockland.com Its binding affinity varies depending on the species and subclass of the antibody. rockland.com

Protein G originates from the cell walls of Group C and G Streptococcus species. wikipedia.org This protein also binds to the Fc region of IgGs, but often with different specificities and affinities compared to Protein A. wikipedia.orgsigmaaldrich.com Notably, recombinant versions of Protein G have been engineered to eliminate a native binding site for albumin, a common contaminant in serum samples, thereby increasing its specificity for IgG. wikipedia.org

The distinct binding profiles of Protein A and Protein G are the foundation of their utility. While both are invaluable for purifying and detecting antibodies, their differing affinities for various IgG subclasses and species mean that neither protein alone provides a universal solution. nih.gov For instance, Protein A binds strongly to human IgG1, IgG2, and IgG4 but poorly to IgG3, whereas Protein G binds strongly to all four human IgG subclasses. neb.com Conversely, Protein A has a stronger affinity for rabbit IgG than Protein G. neb.com This necessitates a careful selection based on the specific antibody being targeted.

Binding Affinities of Protein A and Protein G to Various Immunoglobulins

SpeciesImmunoglobulinBinding to Protein ABinding to Protein G
HumanIgG (polyclonal)++++++++
IgG1++++++++
IgG2++++++++
IgG3-++++
IgG4++++++++
MouseIgG1+++++
IgG2a++++++++
IgG2b++++++
IgG3+++++
RabbitIgG+++++++
GoatIgG+/-++
SheepIgG+/-++
RatIgG1-+
IgG2a-++++

Data sourced from multiple suppliers and research articles. neb.comthermofisher.com Binding strength is indicated as: ++++ (strong), +++ (medium-strong), ++ (medium), + (weak), +/- (variable), - (no binding).

Rationale for Recombinant Fusion Proteins in Immunotechnology

The limitations of using native Protein A or Protein G individually spurred the development of recombinant fusion proteins. rockland.com A fusion protein is a single polypeptide created by artificially linking two or more distinct protein domains that were originally encoded by separate genes. sinobiological.com This technology allows for the creation of chimeric proteins with combined or enhanced functionalities. sinobiological.combioxcell.com

In the context of immunoglobulin binding, creating a Recombinant Protein A/G combines the IgG binding domains of both Protein A and Protein G into a single molecule. rockland.com This genetic fusion results in a versatile, broad-spectrum reagent that capitalizes on the additive binding specificities of its parent proteins. rockland.com The key advantage is the ability to bind effectively to a wider range of IgG subclasses from various species than either Protein A or Protein G could alone. rockland.com This enhanced utility simplifies workflows in applications like immunoprecipitation and antibody purification, as a single reagent can be used for multiple antibody types. rockland.comsigmaaldrich.com

Significance of Cysteine Modifications in Recombinant Protein Engineering

The addition of a terminal cysteine (Cys) residue to Recombinant Protein A/G represents a further, crucial refinement. Cysteine is a unique amino acid due to its sulfhydryl (thiol) group, which is highly reactive and relatively rare in proteins. acs.orgnih.gov This makes it an ideal target for site-specific chemical modifications. acs.orgnih.gov

The primary significance of engineering a Cys residue onto Protein A/G is to facilitate its covalent, site-specific immobilization . nih.govclemson.edu The thiol group can form a stable covalent bond with various surfaces or molecules that have been activated with a thiol-reactive group, such as a maleimide (B117702). nih.govnih.gov This method offers several advantages over other immobilization techniques:

Orientation: It allows for a controlled, uniform orientation of the protein on a solid support (e.g., chromatography resins, magnetic beads, or biosensor chips). This ensures that the antibody-binding domains are properly exposed and fully functional. researchgate.net

Specificity: The reaction is highly specific to the engineered cysteine, preventing random attachment through other amino acid side chains (like lysines), which could block the active sites of the protein. nih.gov

Stability: The resulting covalent bond is strong and stable, reducing the leaching of the protein from the support during purification or assay procedures.

This precise method of attachment, often achieved with coupling efficiencies between 70-90%, is critical for creating high-performance affinity chromatography media and other immunodetection tools. acs.orgnih.gov

Historical Context of Recombinant Protein A/G Development in Research Tools

The journey to Recombinant Protein A/G Cys reflects the broader evolution of biotechnology. Initially, researchers used Protein A and Protein G isolated from their native bacterial sources. nih.gov While effective, this came with limitations in purity, consistency, and specificity (e.g., the albumin binding of native Protein G). wikipedia.org

The advent of recombinant DNA technology in the 1970s was a turning point. evitria.com It enabled scientists to produce large quantities of proteins in host systems like E. coli and to manipulate their genetic sequences. evitria.comarnmsmb.com This led to the first generation of recombinant Protein A and Protein G, which offered higher purity and allowed for the removal of undesirable domains like the albumin-binding site from Protein G. wikipedia.orgbosterbio.com

The next logical step was the creation of the Protein A/G fusion protein . By the late 20th century, the principles of creating chimeric proteins were well-established, allowing the combination of the most useful IgG-binding domains from both proteins into a single, more versatile tool. rockland.com

The final layer of innovation was the application of site-specific modification techniques. The realization that an engineered cysteine could provide a unique chemical handle for controlled immobilization led to the development of this compound. nih.govresearchgate.net This allowed for the creation of highly efficient and stable affinity supports, marking a significant advancement in the design of research tools for immunology and proteomics. clemson.eduresearchgate.net

Properties

Key on ui aa sequence

NAAQHDEAQQ NAFYQVLNMP NLNADQRNGF IQSLKDDPSQ SANVLGEAQK LNDSQAPKAD AQQNNFNKDQ QSAFYEILNM PNLNEAQRNG FIQSLKDDPS QSTNVLGEAK KLNESQAPKA DNNFNKEQQN AFYEILNMPN LNEEQRNGFI QSLKDDPSQS ANLLSEAKKL NESQAPKADN KFNKEQQNAF YEILHLPNLN EEQRNGFIQS LKDDPSQSAN LLAEAKKLND AQAPKADNKF NKEQQNAFYE ILHLPNLTEE QRNGFIQSLK DDPSVSKEIL AEAKKLNDAQ APKEEDSLEG SGSGTYKLIL NGKTLKGETT TEAVDAATAE KVFKQYANDN GVDGEWTYDD ATKTFTVTEK PEVIDASELT PAVTTYKLVI NGKTLKGETT TKAVDAETAE KAFKQYANDN GVDGVWTYDD ATKTFTVTEC.

formulation

Sterile Filtered White lyophilized (freeze-dried) powder.Protein-A/G was lyophilized without any additives.

Key on ui product background

Protein A/G is a recombinant fusion protein that combines IgG binding domains of both Protein A and Protein G. Protein A/G contains four Fc binding domains from Protein A and two from Protein G, yielding a final mass of 50,460 daltons. The binding of Protein A/G is less pH-dependent than Protein A, but otherwise has the additive properties of Protein A and G.

Key on ui product memo

Protein-A/G Cys; Recombinant Protein A/G Cys

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 96.0% as determined by (a) Analysis by HPLC. (b) Analysis by SDS-PAGE.

source

E.coli

storage

Lyophilized Protein-A/G although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-A/G should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Molecular Architecture and Rational Design of Recombinant Protein A/g Cys

Genetic Fusion Construct Design and Engineering Principles

The fundamental design of Recombinant Protein A/G involves the genetic fusion of select IgG-binding domains from both Protein A and Protein G. prospecbio.com This chimeric approach results in a fusion protein with a broader binding spectrum for various IgG subclasses across different species compared to either Protein A or Protein G alone. wikipedia.orgprospecbio.com

Integration of Protein G IgG-Binding Domains (e.g., C1, C3 segments)

Complementing the Protein A domains, the genetic construct integrates IgG-binding domains from Protein G, commonly the C1 and C3 segments. prospecbio.comangioproteomie.com Protein G domains also bind to the Fc region of IgG but exhibit a different binding profile. mclab.com For instance, Protein G demonstrates a greater affinity for a wider range of mouse and human IgG subclasses compared to Protein A. thermofisher.com This synergistic combination of domains from both proteins in the A/G fusion construct enhances its utility for purifying a broad array of polyclonal and monoclonal IgG antibodies. wikipedia.orgnews-medical.net

Engineering and Placement of the Cysteine Residue

The inclusion of a cysteine (Cys) residue is a key modification that distinguishes Recombinant Protein A/G Cys. The sulfhydryl group of the cysteine provides a reactive handle for site-specific covalent modification, allowing the protein to be conjugated to other molecules or surfaces. The placement of this cysteine residue is a crucial design consideration.

C-terminal Cysteine Modification

Alternatively, the cysteine residue can be placed at the C-terminus of the fusion protein. prospecbio.comangioproteomie.com A C-terminal modification can also provide a specific attachment point and may be preferred in applications where an unmodified N-terminus is desirable for protein function or stability. researchgate.net The choice between N-terminal and C-terminal placement often depends on the intended application and the specific conjugation strategy to be employed.

Table 2: Properties of Engineered this compound

Feature Description Rationale
Genetic Fusion Combination of IgG-binding domains from Protein A and Protein G. Broadens the binding affinity for a wider range of IgG subclasses and species.
Domain Selection Inclusion of specific IgG-binding domains (e.g., EDABC from Protein A, C1/C3 from Protein G). Maximizes high-affinity interactions with the Fc region of immunoglobulins.
Domain Exclusion Removal of cell wall, cell membrane, and albumin binding regions. Reduces non-specific binding and increases the purity of isolated immunoglobulins.
Cysteine Addition Engineering of a single cysteine residue at the N- or C-terminus. Enables site-specific, covalent modification for conjugation to surfaces or other molecules.

Impact of Cysteine Position on Conformational Accessibility

The precise positioning of the engineered cysteine residue—most commonly at the N-terminus or C-terminus—is a critical consideration in the rational design of this compound. This choice directly influences the conformational accessibility of the cysteine's sulfhydryl group, which in turn dictates its reactivity and the efficiency of subsequent conjugation reactions. researchgate.netresearchgate.net The terminal regions of a protein are generally more solvent-exposed and conformationally flexible than internal regions, making them ideal locations for introducing a reactive handle without disturbing the folded core of the functional domains. researchgate.netacs.org

The N-terminus is often favored for cysteine placement due to its inherent chemical properties and high solvent accessibility. researchgate.net The reactivity of a cysteine's thiol group is significantly influenced by its local microenvironment, specifically its pKa value. The proximity of the N-terminal α-amino group can lower the pKa of the cysteine's sulfhydryl group, increasing the population of the more nucleophilic thiolate anion at neutral pH. researchgate.net Research has shown that N-terminal cysteines exhibit substantially higher reactivity in certain chemical ligations compared to internal or C-terminal cysteines. researchgate.net This enhanced reactivity facilitates more efficient and rapid conjugation under mild reaction conditions.

Conversely, placing the cysteine at the C-terminus is also a viable strategy. While the reactivity may be comparatively lower than an N-terminal counterpart due to the influence of the adjacent C-terminal carboxylate group, the C-terminus is also typically solvent-accessible and less likely to interfere with the protein's functional IgG-binding domains. researchgate.netcreative-proteomics.com The choice between N- and C-terminal placement can also be influenced by potential steric hindrance from the fusion protein's structure or the nature of the molecule to be conjugated. acs.org For instance, if the N-terminus is predicted to be in proximity to the binding domains or if the conjugation partner is particularly bulky, the C-terminus might offer a more accessible and less disruptive attachment point.

Ultimately, the decision to place the cysteine at the N- or C-terminus is a strategic one, balancing the need for maximal reactivity with the preservation of the protein's structural integrity and binding function. Both designs successfully create a protein amenable to site-specific modification, a key feature for the development of advanced and reliable immunodetection and purification tools.

Interactive Data Table: Comparison of Terminal Cysteine Positioning

FeatureN-Terminal CysteineC-Terminal CysteineRationale & Research Findings
Relative Reactivity HigherLower to ModerateThe pKa of the N-terminal cysteine's sulfhydryl group is lowered by the adjacent α-ammonium group, increasing its nucleophilicity. Reactivity has been observed to follow the order: N-terminal > in-chain > C-terminal. researchgate.net
Solvent Accessibility Generally HighGenerally HighBoth termini of a protein are typically located on the surface and exposed to solvent, making them accessible for modification. researchgate.netacs.org
Potential for Steric Hindrance PossiblePossibleAccessibility can be influenced by the tertiary structure of the protein and the size of the conjugation partner. The specific fold of Protein A/G will determine which terminus offers more unobstructed access. acs.org
Impact on Protein Function Low (if distal from binding sites)Low (if distal from binding sites)Placing the modification site at a terminus, away from the core functional domains, is a key strategy to minimize interference with the protein's biological activity.
Production Challenges Can be subject to modification by cellular aldehydes during recombinant expression. mdpi.comGenerally fewer terminus-specific side reactions reported during expression.N-terminal cysteines can sometimes form thiazolidine (B150603) derivatives in the cellular environment, which may require additional processing steps to reverse. mdpi.com

Mechanism of Immunoglobulin Recognition and Binding Specificity

Broadened Immunoglobulin Subclass and Species Reactivity

The fusion of domains from both Protein A and Protein G results in a recombinant protein with the additive binding properties of its parent proteins. wikipedia.org This grants Recombinant Protein A/G Cys a significantly expanded profile of reactivity, making it a versatile tool for working with monoclonal and polyclonal antibodies from various species and of unknown subclasses. wikipedia.orgthermofisher.com

Recombinant Protein A/G demonstrates strong binding to all four human IgG subclasses. wikipedia.orgnovusbio.com Protein A domains contribute high-affinity binding for IgG1, IgG2, and IgG4. bio-rad.comdiva-portal.org The inclusion of Protein G domains crucially adds strong binding to IgG3, a subclass to which Protein A binds poorly or not at all. bio-rad.comresearchgate.net This comprehensive binding makes Protein A/G particularly useful for the purification of total IgG from human serum or for applications involving any human IgG subclass. wikipedia.org

Human IgG SubclassRelative Binding Affinity to Protein A/G
IgG1Strong
IgG2Strong
IgG3Strong
IgG4Strong

This table summarizes the binding affinity based on the combined properties of Protein A and Protein G domains. wikipedia.orgbio-rad.comnovusbio.comamsbio.comuzh.ch

In the case of murine (mouse) immunoglobulins, the combination of domains is also highly effective. Protein A binds strongly to mouse IgG2a and IgG2b but has a notably weak affinity for IgG1. bio-rad.comresearchgate.net Protein G, conversely, binds strongly to all mouse IgG subclasses, including IgG1. bio-rad.com Therefore, the resulting Protein A/G chimera binds effectively to all major mouse IgG subclasses (IgG1, IgG2a, IgG2b, and IgG3). wikipedia.orgnovusbio.com This broad reactivity is advantageous for the purification and detection of mouse monoclonal antibodies without interference from other immunoglobulins like IgA or IgM, or from serum albumin, as the albumin-binding site is removed during recombinant production. wikipedia.org

Murine IgG SubclassRelative Binding Affinity to Protein A/G
IgG1Strong
IgG2aStrong
IgG2bStrong
IgG3Strong

This table summarizes the binding affinity based on the combined properties of Protein A and Protein G domains. wikipedia.orgbio-rad.comnovusbio.comamsbio.comuzh.ch

Binding Profile Across Other Mammalian Species (e.g., rabbit, bovine, goat, sheep, horse, guinea pig, pig, dog, cat)

Recombinant Protein A/G is a genetically engineered protein that combines the immunoglobulin (IgG)-binding domains of both Protein A and Protein G. thermofisher.comprimegene.com.cn This fusion results in a broader binding capacity than either protein possesses individually. primegene.com.cnprospecbio.com The Protein A component is derived from Staphylococcus aureus and the Protein G component from Streptococcus species. prospecbio.com Specifically, the recombinant protein often includes IgG-binding regions E, D, A, B, and C from Protein A, and regions C1 and C3 from Protein G. prospecbio.com To maximize specific IgG binding, regions associated with cell wall, cell membrane, and albumin binding have been engineered out of the recombinant protein. primegene.com.cnprospecbio.com

The binding affinity of Recombinant Protein A/G for IgG varies depending on the source species of the immunoglobulin. rockland.comneb.comneb.comneb.com The protein binds effectively to the total IgG from a wide array of mammalian species, including rabbit, bovine, goat, sheep, horse, guinea pig, pig, dog, and cat. primegene.com.cnprospecbio.comnovusbio.com Protein A generally shows a preference for IgG from rabbits, pigs, dogs, and cats, while Protein G demonstrates a strong binding capacity for a wide range of mouse and human IgG subclasses. thermofisher.combio-rad.com The combination in Protein A/G makes it a versatile tool for applications involving antibodies from diverse mammalian sources. thermofisher.com

The following table summarizes the binding affinity of this compound to IgG from various mammalian species, compiled from data on its constituent proteins and the recombinant fusion protein itself.

Interactive Data Table: Binding Affinity of Recombinant Protein A/G to Mammalian IgG

SpeciesBinding Affinity to Protein ABinding Affinity to Protein GCombined Protein A/G Affinity
Rabbit++++ amsbio.combio-rad-antibodies.com+++ neb.comneb.combio-rad-antibodies.comStrong primegene.com.cnprospecbio.com
Bovine (Cow)+ amsbio.comthermofisher.com++ amsbio.comthermofisher.comStrong primegene.com.cnprospecbio.comnovusbio.com
Goat+/- neb.comneb.comresearchgate.net++ neb.comneb.comamsbio.comthermofisher.comStrong primegene.com.cnprospecbio.comnovusbio.com
Sheep+/- neb.comneb.com++ neb.comneb.comamsbio.comthermofisher.comStrong primegene.com.cnprospecbio.comnovusbio.com
Horse- thermofisher.com++ amsbio.comthermofisher.comStrong primegene.com.cnprospecbio.comnovusbio.com
Guinea Pig+ thermofisher.comresearchgate.net++ amsbio.comthermofisher.comStrong primegene.com.cnprospecbio.com
Pig++ amsbio.comthermofisher.com++ amsbio.comthermofisher.comStrong primegene.com.cnprospecbio.com
Dog++ thermofisher.comnih.gov+ thermofisher.comnih.govStrong primegene.com.cnprospecbio.com
Cat++ thermofisher.com- thermofisher.comStrong primegene.com.cnprospecbio.com
Legend:
  • ++++ Strong Binding
  • +++ Moderate Binding
  • ++ Medium/Moderate Binding amsbio.comthermofisher.comsigmaaldrich.com
  • + Weak/Slight Binding amsbio.comthermofisher.com
  • +/- Requires Evaluation/Variable Binding amsbio.com
  • - Weak or No Binding amsbio.comthermofisher.com
  • Biophysical Characterization of Ligand-Receptor Kinetics

    Quantification of Association and Dissociation Rate Constants

    The kinetics of IgG binding to the constituent parts of Protein A/G have been quantified. For Protein G, real-time kinetic analysis using an acoustic waveguide sensor yielded an apparent association rate constant (kₐ or kₒₙ) of 3.29 x 10⁴ M⁻¹s⁻¹. nih.govacs.org Other studies using biosensor data have reported an association rate for IgG to tethered Protein A/G of 3.26 ± 0.03 x 10⁵ M⁻¹s⁻¹. core.ac.uk

    Kinetic models for Recombinant Protein A/G (PAG) binding to IgG have revealed more complex interactions, identifying two distinct kinetic processes. nih.gov These include an initial rapid association of two antibody molecules with a rate constant (k-fast) of (1.86 ± 0.08) × 10⁶ M⁻¹s⁻¹, followed by a slower binding process for the remaining sites with a rate constant (k-slow) of (1.24 ± 0.05) × 10⁴ M⁻¹s⁻¹. nih.gov

    The dissociation rate constant (kₔ or kₒff), which reflects the stability of the protein-antibody complex, has been determined for the PAG-IgG interaction to be 3.01 x 10⁻⁴ s⁻¹. core.ac.uk

    Interactive Data Table: Kinetic Rate Constants for Protein A/G and IgG Interaction

    ParameterProtein ComponentValueReference
    Association Rate (kₐ)Protein G3.29 x 10⁴ M⁻¹s⁻¹ nih.govacs.org
    Association Rate (kₐ)Protein A/G (tethered)3.26 x 10⁵ M⁻¹s⁻¹ core.ac.uk
    Fast Association Rate (k-fast)Protein A/G (PAG)1.86 x 10⁶ M⁻¹s⁻¹ nih.gov
    Slow Association Rate (k-slow)Protein A/G (PAG)1.24 x 10⁴ M⁻¹s⁻¹ nih.gov
    Dissociation Rate (kₔ)Protein A/G (PAG)3.01 x 10⁻⁴ s⁻¹ core.ac.uk

    Determination of Binding Affinity Constants

    Studies have shown that Protein G generally has a higher affinity for IgG compared to Protein A. nih.govacs.org Kinetic studies determined the equilibrium constant (Kₐ) for the IgG-Protein G interaction to be 1.13 x 10⁸ M⁻¹. nih.govacs.org This corresponds to a Kₔ in the nanomolar range, indicating a very strong interaction. For the Protein A-IgG interaction, a Kₔ value of 1.62 x 10⁻⁹ M has been reported. nih.gov

    Interactive Data Table: Binding Affinity Constants for Protein A/G and IgG Interaction

    ParameterProtein ComponentValueReference
    Equilibrium Association Constant (Kₐ)Protein G1.13 x 10⁸ M⁻¹ nih.govacs.org
    Equilibrium Dissociation Constant (Kₔ)Protein A1.62 x 10⁻⁹ M (1.62 nM) nih.gov

    Recombinant Expression and Bioproduction Methodologies

    Selection of Expression Host Systems

    The choice of an expression host is a critical determinant for the successful production of functional Recombinant Protein A/G Cys. The decision is influenced by factors such as protein yield, cost-effectiveness, and the requirement for post-translational modifications. Both prokaryotic and eukaryotic systems are utilized, each presenting a unique set of advantages and disadvantages.

    Escherichia coli (E. coli) is the most prevalent and cost-effective host for the production of this compound. prospecbio.comprospecbio.comraybiotech.comcellsciences.comraybiotech.com Its rapid growth kinetics, well-characterized genetics, and the availability of a multitude of expression vectors and engineered strains make it a primary choice for industrial-scale production. genextgenomics.comnih.gov

    Advantages of E. coli Expression System:

    High Yield and Rapid Production: E. coli has a fast-doubling time, which allows for the rapid accumulation of biomass and, consequently, high yields of the recombinant protein in a short period. genextgenomics.comnih.gov

    Ease of Genetic Manipulation: The genetics of E. coli are well-understood, and a vast array of molecular biology tools are available for straightforward genetic manipulation, including plasmid construction and transformation. genextgenomics.comnih.gov

    Scalability: Fermentation processes using E. coli are well-established and can be readily scaled up from laboratory to industrial production volumes. genextgenomics.com

    Disadvantages of E. coli Expression System:

    Lack of Post-Translational Modifications: As a prokaryote, E. coli lacks the cellular machinery for complex post-translational modifications such as glycosylation, which are characteristic of eukaryotic proteins. However, for a non-glycosylated protein like Protein A/G, this is not a significant drawback. nih.govgenosphere-biotech.com

    Inclusion Body Formation: High-level expression of foreign proteins in E. coli can sometimes lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. nih.govgenosphere-biotech.com This necessitates additional downstream processing steps, including denaturation and refolding, to obtain the active protein.

    Endotoxin (B1171834) Contamination: The outer membrane of E. coli contains lipopolysaccharides (endotoxins), which must be removed from the final product, especially for in vivo applications, adding a layer of complexity to the purification process. gbiosciences.com

    This compound produced in E. coli is typically a single, non-glycosylated polypeptide chain. prospecbio.comraybiotech.com The fusion protein is engineered to include IgG-binding domains from both Protein A (from Staphylococcus aureus) and Protein G (from Streptococcus sp.). prospecbio.com To enhance specific IgG binding, non-essential regions like the cell wall binding, cell membrane binding, and albumin-binding domains are often eliminated from the recombinant sequence. prospecbio.comcellsciences.com

    Table 1: Comparison of Expression Host Systems for this compound

    Host SystemKey AdvantagesKey DisadvantagesSuitability for this compound
    Escherichia coliHigh yield, rapid growth, cost-effective, well-established protocols. genextgenomics.comnih.govLack of complex post-translational modifications, potential for inclusion body formation, endotoxin contamination. nih.govgenosphere-biotech.comgbiosciences.comHighly suitable and widely used due to the non-glycosylated nature of the protein and the emphasis on high-yield, cost-effective production. prospecbio.comraybiotech.comraybiotech.com
    Yeast (Pichia pastoris)Eukaryotic post-translational modifications, high cell density fermentation, high secretion levels, low levels of native protein secretion. profacgen.comfrontiersin.orgnih.govHyperglycosylation may occur, which can differ from mammalian patterns; requires methanol (B129727) for induction with some promoters. gbiosciences.comnih.govA viable alternative to E. coli, particularly if secretion into the medium is desired to simplify initial purification steps. profacgen.comnih.gov
    Insect Cells (Baculovirus Expression Vector System)Complex post-translational modifications similar to mammalian cells, high expression levels, suitable for large proteins. profacgen.comthermofisher.comspringernature.comHigher cost and more complex and time-consuming process compared to prokaryotic systems. betalifesci.comLess common for Protein A/G Cys production but offers a powerful system for producing complex, properly folded proteins. profacgen.comspringernature.com
    Mammalian Cells (e.g., CHO, HEK293)Most authentic post-translational modifications and protein folding for mammalian proteins, suitable for therapeutic protein production. nih.govthermofisher.comfrontiersin.orgSlowest growth, highest cost, and most complex culture requirements. betalifesci.comthermofisher.comGenerally not the primary choice for this compound, as the complexity and cost are not justified for this non-glycosylated protein primarily used as a reagent. thermofisher.com

    While E. coli is a workhorse for this compound production, eukaryotic systems offer advantages, particularly concerning protein folding and secretion.

    Yeast (Pichia pastoris): P. pastoris is a methylotrophic yeast that has become a popular eukaryotic expression system. profacgen.comnih.gov It combines the ease of genetic manipulation and rapid growth of microorganisms with the capacity for eukaryotic post-translational modifications. profacgen.comnih.gov A significant advantage is its ability to secrete recombinant proteins into the culture medium at high levels, which simplifies downstream purification as P. pastoris secretes very few native proteins. profacgen.comnih.gov For proteins that are difficult to fold correctly in E. coli, P. pastoris can be a superior choice, producing soluble and biologically active molecules. profacgen.com The powerful and tightly regulated alcohol oxidase 1 (AOX1) promoter is frequently used for high-level protein expression. frontiersin.orgbohrium.com

    Insect Cells (Baculovirus Expression Vector System - BEVS): This system uses baculoviruses to introduce the gene of interest into cultured insect cells, such as those derived from Spodoptera frugiperda (Sf9) or Trichoplusia ni (High Five™). profacgen.comnih.gov BEVS is known for its high expression levels and its ability to perform post-translational modifications that are very similar to those in mammalian cells. thermofisher.comspringernature.commanchester.ac.uk This makes it an excellent system for producing complex eukaryotic proteins that require such modifications for their activity. springernature.com While powerful, the process of generating recombinant baculovirus is more time-consuming and complex than transforming E. coli or yeast. researchgate.net

    Mammalian Cells: For the production of therapeutic proteins that require authentic human post-translational modifications for efficacy and safety, mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are the gold standard. nih.govthermofisher.comfrontiersin.org These systems ensure the most native protein folding, modification, and function. thermofisher.com However, mammalian cell culture is significantly more expensive, complex, and slower compared to microbial systems. betalifesci.com Given that this compound is a bacterial fusion protein without a need for mammalian-specific modifications and is primarily used as a purification ligand, the complexity and cost of mammalian expression systems are generally not warranted.

    Bioprocess Optimization for Recombinant Protein Production

    The efficient production of this compound, a genetically engineered protein combining the immunoglobulin-binding domains of Staphylococcal Protein A and Streptococcal Protein G with a terminal cysteine residue, relies heavily on the optimization of the bioprocess. prospecbio.comprimegene.com.cn As this protein is typically expressed in prokaryotic systems like Escherichia coli (E. coli), careful control of various parameters is essential to maximize yield, ensure proper folding, and maintain biological activity. prospecbio.com Key areas of optimization include fermentation conditions, inducer concentration, strategies to prevent the formation of insoluble protein aggregates known as inclusion bodies, and considerations regarding post-translational modifications.

    Fermentation Conditions and Inducer Concentration

    The environment in which the host cells grow and express the target protein significantly impacts the final product yield and quality. Factors such as temperature, pH, dissolved oxygen, and the concentration of the inducing agent must be finely tuned. nih.govalliedacademies.org

    Lowering the cultivation temperature after induction is a widely adopted strategy. While E. coli grows optimally at 37°C, reducing the temperature to a range of 15-25°C slows down the rate of protein synthesis. neb.comnih.gov This reduced speed can facilitate correct protein folding and often increases the proportion of soluble, active this compound.

    The concentration of the chemical inducer, most commonly Isopropyl β-D-1-thiogalactopyranoside (IPTG) for systems using the lac operator, is another critical variable. biologicscorp.com While a high concentration of IPTG can lead to a high rate of transcription and translation, this can overwhelm the cell's folding machinery, leading to misfolding and aggregation. genosphere-biotech.com Optimizing the IPTG concentration, often by reducing it to the lowest effective level (e.g., 0.01-0.1 mM), can balance the expression rate with the cell's capacity for proper protein folding, thereby enhancing the yield of soluble product. neb.com The optimal conditions are protein-specific and must be determined empirically. nih.gov

    Below is a table summarizing the influence of key fermentation parameters on the production of recombinant proteins like Protein A/G Cys.

    ParameterTypical RangeEffect on Protein ProductionOptimization Rationale
    Temperature15-37°CLower temperatures slow protein synthesis, which can improve proper folding and solubility.Balance cell growth rate with the rate of protein expression to avoid misfolding.
    pH6.5-7.5Affects cell viability and protein stability. Stable pH is crucial for consistent production.Maintain optimal physiological conditions for the host organism to maximize growth and protein expression.
    Dissolved Oxygen (DO)20-40%Essential for aerobic respiration and cell growth. Insufficient oxygen can limit cell density and protein yield.Ensure sufficient oxygen is available to support high-density cell cultures for maximal protein production.
    Inducer Concentration (e.g., IPTG)0.01-1.0 mMControls the rate of gene transcription. Lower concentrations can reduce the rate of protein synthesis, potentially decreasing inclusion body formation. neb.comTitrate inducer levels to achieve a manageable rate of protein expression that does not overwhelm the cellular folding machinery. genosphere-biotech.com

    Strategies to Mitigate Inclusion Body Formation

    A significant challenge in the high-level expression of recombinant proteins in E. coli is the formation of inclusion bodies, which are dense, insoluble aggregates of misfolded protein. nih.govresearchgate.net Several strategies can be employed during bioprocess development to minimize this issue and increase the yield of soluble this compound.

    One of the most effective methods, as mentioned previously, is lowering the fermentation temperature post-induction. nih.govresearchgate.net This reduces the kinetics of protein aggregation and provides more time for newly synthesized polypeptide chains to fold correctly. Another approach involves the co-expression of molecular chaperones, such as GroEL/GroES or DnaK/DnaJ. genosphere-biotech.com These proteins assist in the proper folding of other proteins and can help prevent aggregation by stabilizing folding intermediates.

    The choice of E. coli host strain is also critical. Strains engineered to have a more oxidizing cytoplasmic environment (e.g., Origami™ or SHuffle™ strains) can promote the correct formation of disulfide bonds, which may be important for the stability and proper folding of certain domains within the Protein A/G Cys fusion. researchgate.net Additionally, attaching a highly soluble fusion partner or tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of the protein can significantly enhance its solubility. nih.govgenosphere-biotech.com

    The following table outlines common strategies used to reduce the formation of inclusion bodies.

    StrategyMechanism of ActionExample/Application
    Lower Growth TemperatureReduces the rate of protein synthesis and aggregation, allowing more time for correct folding. nih.govShifting culture from 37°C to 18-25°C after induction with IPTG. nih.gov
    Co-expression of ChaperonesChaperone proteins assist in the folding of newly synthesized polypeptides and prevent their aggregation. genosphere-biotech.comUtilizing plasmids that co-express chaperones like GroEL/GroES alongside the target protein.
    Use of Solubility-Enhancing Fusion TagsFusing the target protein to a highly soluble partner protein can improve the overall solubility of the chimera. genosphere-biotech.comN-terminal fusion with Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST).
    Optimize Inducer ConcentrationReducing the inducer level lowers the rate of transcription, preventing the cell's folding machinery from being overwhelmed. neb.comUsing IPTG concentrations in the low micromolar range (e.g., 0.05 mM).
    Selection of Host StrainSpecialized strains can provide a more favorable environment for folding (e.g., enhanced disulfide bond formation). researchgate.netUsing SHuffle™ or Origami™ strains for proteins requiring disulfide bonds.

    Post-Translational Modification Considerations

    Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can be critical for their structure, stability, and function. wikipedia.orgthermofisher.com The choice of expression system is paramount as different hosts have vastly different capabilities for performing PTMs. gbiosciences.com

    This compound is typically produced in E. coli, a prokaryotic host. prospecbio.com A major limitation of E. coli is its inability to perform many of the complex PTMs found in eukaryotes, most notably glycosylation. genosphere-biotech.comnih.gov Therefore, the this compound produced in E. coli is a non-glycosylated polypeptide. prospecbio.comraybiotech.com This is generally acceptable as the IgG-binding function of Protein A and Protein G domains is not dependent on glycosylation.

    However, other PTMs are relevant. The formation of disulfide bonds between cysteine residues is a key modification that stabilizes the tertiary structure of many proteins. nih.gov While the cytoplasm of standard E. coli strains is a reducing environment that disfavors disulfide bond formation, specialized strains have been engineered to facilitate this process, as mentioned in the previous section. researchgate.net The engineered "Cys" residue in the protein's name refers to a terminal cysteine that is intentionally added to the recombinant sequence. prospecbio.com This cysteine provides a specific site for chemical modification after purification, such as covalent conjugation to a solid support for affinity chromatography or to a reporter molecule, which itself is a form of post-translational chemical mutagenesis. nih.gov

    The table below compares the PTM capabilities of common prokaryotic and eukaryotic expression systems.

    Expression SystemGlycosylationDisulfide Bond FormationPhosphorylationSuitability for Protein A/G Cys
    E. coli (Prokaryotic)NoPossible in engineered strains (e.g., SHuffle™)Limited/AtypicalHigh (standard for this protein, as glycosylation is not required for function). prospecbio.com
    Yeast (e.g., Pichia pastoris)Yes (high-mannose type, different from mammalian)YesYesPossible, but may lead to non-human, potentially immunogenic glycosylation patterns.
    Insect CellsYes (simpler than mammalian)YesYesOver-expression system that is more complex and costly than E. coli.
    Mammalian Cells (e.g., CHO)Yes (human-like)YesYesProvides the most "native" PTMs but is the most expensive and complex system; not necessary for Protein A/G Cys.

    Advanced Purification Methodologies for Recombinant Protein A/g Cys

    Initial Capture and Clarification Techniques

    The first step in any protein purification workflow is to separate the target protein from the host cells and other large debris. proteogenix.science This initial phase, known as capture and clarification, is crucial for preparing the crude lysate for subsequent high-resolution chromatography. bio-works.com The primary goal is to efficiently remove particulate matter while maximizing the recovery of the soluble Recombinant Protein A/G Cys. proteogenix.sciencebio-works.com

    Commonly employed clarification techniques include:

    Centrifugation: This is a standard method that uses high-speed spinning to pellet intact cells, cell debris, and other insoluble materials based on their size and density. bio-works.com The resulting clarified supernatant, which contains the soluble this compound, can then be collected for further processing. raybiotech.com

    Filtration: Following centrifugation, depth filtration or microfiltration is often used to remove remaining fine particles. bio-works.com These filters have a porous matrix that traps particulates while allowing the soluble protein fraction to pass through. proteogenix.science

    Expanded Bed Adsorption (EBA) Chromatography: EBA represents a significant process intensification, combining clarification, concentration, and initial purification into a single step. thermofisher.com In this technique, the crude, unclarified cell lysate is passed upward through a column of adsorbent beads. prospecbio.com The upward flow causes the resin bed to expand, creating space between the beads that allows cells and debris to pass through unhindered while the target protein is captured by the adsorbent. gbiosciences.com This method avoids the need for prior centrifugation or filtration, reducing process time and potential product loss. thermofisher.com

    The choice of method depends on the scale of production and the specific characteristics of the expression system. While centrifugation and filtration are effective for smaller scales, EBA offers a more integrated and efficient solution for larger-scale manufacturing.

    Affinity Chromatography Using Engineered Fusion Tags (e.g., IMAC for His-tagged variants)

    Affinity chromatography is a powerful technique that separates proteins based on a highly specific binding interaction between the protein and an immobilized ligand. news-medical.net For recombinant proteins, this is often facilitated by the inclusion of an affinity tag, such as a polyhistidine-tag (His-tag), during the protein engineering phase. thermofisher.com A His-tag is a sequence of six to nine histidine residues fused to the N- or C-terminus of the protein. thermofisher.com

    Immobilized Metal Affinity Chromatography (IMAC) is the corresponding purification method for His-tagged proteins. nih.gov The principle of IMAC is based on the strong coordinate bond formed between the imidazole (B134444) rings of the histidine residues and divalent metal ions (e.g., Nickel, Cobalt) that are chelated to a chromatographic resin, such as Nitrilotriacetic acid (NTA) or Iminodiacetic acid (IDA) agarose (B213101). bio-works.comthermofisher.com

    The IMAC purification process for a His-tagged this compound variant follows a simple bind-wash-elute procedure: nih.gov

    Binding: The clarified lysate is passed through the IMAC column, where the His-tagged Protein A/G Cys specifically binds to the immobilized metal ions.

    Washing: The column is washed with a buffer containing a low concentration of a competitive agent, like imidazole, to remove non-specifically bound host cell proteins and other impurities. youtube.com

    Elution: The purified His-tagged Protein A/G Cys is recovered by eluting from the column with a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions. thermofisher.com

    While Nickel (Ni-NTA) resins are widely used and offer high binding capacity, Cobalt (Co-NTA) resins can sometimes provide higher purity for certain proteins due to their higher selectivity. gbiosciences.com IMAC is highly effective, often achieving over 95% purity in a single step, making it an excellent initial capture method. navigo-proteins.com

    Table 1: Key Parameters in IMAC Purification of His-tagged Protein A/G Cys
    ParameterDescriptionCommon Options/Conditions
    Metal IonForms a coordinate bond with the His-tag. Choice affects binding strength and selectivity.Nickel (Ni2+), Cobalt (Co2+), Copper (Cu2+), Zinc (Zn2+)
    Chelating LigandImmobilizes the metal ion onto the resin.Nitrilotriacetic acid (NTA), Iminodiacetic acid (IDA)
    Binding/Wash BufferMaintains pH and ionic strength to promote specific binding and wash away contaminants. Often contains a low concentration of imidazole.Phosphate or Tris-based buffers, pH 7.4-8.0
    Elution MethodDisrupts the His-tag-metal ion interaction to release the target protein.High concentration of Imidazole (competitor), low pH, or strong chelating agents (e.g., EDTA)

    Multi-Step Purification Strategies for Enhanced Purity and Functionality

    While affinity chromatography provides a high degree of purification, achieving the exceptional purity (>95-98%) required for many applications often necessitates additional "polishing" steps. bio-works.comrockland.com These steps are designed to remove remaining trace impurities, such as host cell proteins, nucleic acids, or protein aggregates, which may be structurally similar to the target protein. cytivalifesciences.com A common strategy involves combining different chromatography techniques that separate proteins based on distinct properties like charge and size. cytivalifesciences.com

    Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge at a given pH. cytivalifesciences.com The separation relies on the reversible interaction between a charged protein and an oppositely charged IEX resin. cytivalifesciences.com

    Anion Exchange (AEX): Uses a positively charged resin to bind negatively charged proteins (anions).

    Cation Exchange (CEX): Uses a negatively charged resin to bind positively charged proteins (cations).

    The process involves equilibrating the column, loading the protein sample under low ionic strength conditions to allow binding, washing away unbound contaminants, and then eluting the bound protein by increasing the salt concentration or changing the pH of the buffer. cytivalifesciences.comlibretexts.org The choice between AEX and CEX depends on the isoelectric point (pI) of the this compound and the desired buffer pH. cytivalifesciences.com A protein will bind to a cation exchanger at a pH below its pI and to an anion exchanger at a pH above its pI. cytivalifesciences.com

    Size Exclusion Chromatography (SEC), also known as gel filtration, is the mildest of all chromatography techniques as it separates molecules based on their hydrodynamic radius (size) without any binding interaction. cytivalifesciences.com It is often used as the final polishing step in a purification workflow. gbiosciences.combiocompare.com

    The SEC column is packed with a porous resin. proteogenix.science When the protein sample passes through the column:

    Larger molecules (like protein aggregates) cannot enter the pores and travel through the column quickly, eluting first. cytivalifesciences.com

    Smaller molecules (the monomeric this compound) can partially enter the pores, taking a longer path and eluting later. gbiosciences.com

    Very small molecules (like salts) can enter all the pores and elute last. cytivalifesciences.com

    SEC is highly effective at removing aggregates and can also be used for buffer exchange to transfer the purified protein into its final storage buffer. cytivalifesciences.comgbiosciences.com

    Table 2: Comparison of Polishing Chromatography Techniques
    TechniqueSeparation PrinciplePrimary Purpose in Protein A/G Cys Purification
    Ion Exchange Chromatography (IEX)Net Surface ChargeRemoval of host cell proteins and nucleic acids with different charge properties.
    Size Exclusion Chromatography (SEC)Hydrodynamic Radius (Size)Removal of aggregates and buffer exchange. Final polishing step.

    Purity Assessment and Characterization of this compound Preparations

    The final and most critical phase of the purification process is to verify the purity, integrity, and identity of the final this compound preparation. nih.gov A combination of analytical techniques is employed to provide a comprehensive characterization of the purified protein.

    Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is the most common method for assessing protein purity and estimating molecular weight. bio-rad.com The protein sample is denatured and coated with the negatively charged detergent SDS, causing it to migrate through the gel based primarily on its size. qiagen.com A single, sharp band at the expected molecular weight (approximately 47.8 kDa for a typical Protein A/G Cys) indicates a high degree of purity. prospecbio.com The presence of other bands would suggest contamination or degradation. nih.gov

    High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of purity. patsnap.com

    Size-Exclusion HPLC (SEC-HPLC): This analytical technique is the gold standard for quantifying protein aggregates. raybiotech.comnih.gov It separates molecules by size, and the resulting chromatogram shows a major peak for the monomeric protein and smaller, earlier-eluting peaks for any aggregates present.

    Reversed-Phase HPLC (RP-HPLC): This method separates proteins based on their hydrophobicity. mtoz-biolabs.com It is highly sensitive for detecting very small impurities and can confirm the homogeneity of the main protein peak. prospecbio.com

    Mass Spectrometry (MS): Mass spectrometry provides an exact measurement of the protein's molecular mass, serving as a definitive confirmation of its identity. wikipedia.org Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can verify that the measured mass matches the theoretical mass calculated from the amino acid sequence, confirming the absence of unexpected modifications or truncations. msvision.com

    Commercial suppliers of this compound typically use these methods to certify purities exceeding 95% or 96%. raybiotech.comprospecbio.comprospecbio.com

    Table 3: Summary of Purity and Characterization Methods
    MethodInformation ProvidedTypical Result for High-Purity Protein A/G Cys
    SDS-PAGEPurity assessment and molecular weight estimation.A single band at ~47.8 kDa.
    SEC-HPLCQuantitative analysis of purity and aggregation.A single major peak corresponding to the monomer, purity >95%.
    RP-HPLCHigh-resolution purity analysis.A single, sharp peak, purity >96%.
    Mass Spectrometry (MS)Precise molecular mass and identity confirmation.Measured mass matches the theoretical mass based on the amino acid sequence.

    Directed Immobilization and Surface Functionalization Via Cysteine Residue

    Principles of Site-Specific Covalent Conjugation

    Site-specific covalent conjugation leverages the unique chemical properties of the cysteine residue to form stable bonds with a variety of surfaces. This approach contrasts with random immobilization methods, which can lead to a heterogeneous population of protein orientations and reduced functionality.

    Thiol-maleimide "click" chemistry is a widely employed method for the site-specific immobilization of cysteine-containing proteins. This reaction involves the formation of a stable thioether bond between the sulfhydryl (thiol) group of the cysteine and a maleimide-functionalized surface. The reaction is highly specific and proceeds efficiently under mild, physiological conditions, which helps to preserve the native structure and function of the protein.

    The process typically involves a two-step procedure. First, the solid support is activated with a maleimide-containing crosslinker. Subsequently, the cysteine-engineered Protein A/G is introduced, and the thiol group of the cysteine reacts specifically with the maleimide (B117702) group on the support. This results in a covalent and oriented attachment of the protein.

    Beyond thiol-maleimide chemistry, other bioconjugation strategies also utilize the reactivity of the cysteine thiol group. These include reactions with iodoacetyl derivatives and pyridyl disulfides. In iodoacetyl-based chemistry, the thiol group reacts with the iodoacetyl group to form a stable thioether linkage. Pyridyl disulfide chemistry results in the formation of a disulfide bond, which can be cleaved under reducing conditions if reversible immobilization is desired. These alternative methods provide flexibility in designing immobilization strategies tailored to specific applications and substrate materials.

    Solid Support Materials for Immobilization

    The choice of solid support material is critical and depends on the intended application, whether it be for purifying antibodies, detecting biomolecular interactions, or creating high-density protein arrays.

    Agarose (B213101) beads and magnetic particles are commonly used solid supports for antibody affinity purification. Their porous structure provides a large surface area for protein immobilization, enabling high binding capacities. For immobilization, these supports are first functionalized with maleimide groups. The cysteine-tagged Recombinant Protein A/G is then covalently coupled to the activated beads.

    This oriented immobilization strategy significantly enhances the antibody-binding capacity compared to randomly coupled Protein A/G. By ensuring that the antibody-binding domains are sterically accessible, a greater number of antibodies can be captured from a crude sample, leading to higher purification yields and purity.

    Support MaterialFunctionalizationKey Advantage
    Agarose BeadsMaleimideHigh binding capacity due to porous structure
    Magnetic ParticlesMaleimideEase of separation using a magnetic field

    Gold surfaces are the preferred substrate for various biosensor platforms, including surface plasmon resonance (SPR) and quartz crystal microbalance (QCM). The direct and oriented immobilization of Recombinant Protein A/G Cys onto gold surfaces is achieved through the spontaneous formation of a self-assembled monolayer (SAM). The thiol group of the cysteine residue forms a strong and stable bond with the gold surface.

    This method of immobilization provides a well-defined and uniform protein layer, which is essential for the sensitive and reproducible detection of antibody-antigen interactions. The controlled orientation of Protein A/G ensures that its antibody-binding sites are projected away from the surface, maximizing their availability for interaction with target analytes in a sample.

    For the development of protein microarrays, glass slides and other planar substrates are functionalized to allow for the covalent attachment of this compound. These surfaces are typically coated with a polymer layer that is subsequently activated with maleimide or other thiol-reactive groups.

    The cysteine-containing Protein A/G is then spotted onto the activated surface, resulting in its covalent and oriented immobilization at defined locations. This creates a high-density array of antibody-capturing molecules. Such microarrays are powerful tools for high-throughput screening of antibody specificity, profiling immune responses, and identifying disease biomarkers. The uniform orientation of the immobilized Protein A/G is critical for ensuring consistent and quantifiable signals across the array.

    Optimization of Immobilization Parameters

    The effective immobilization of this compound onto a solid support is a critical step that dictates the performance of affinity chromatography columns, biosensors, and other immunodetection platforms. Optimization of key parameters is essential to ensure a high density of active, correctly oriented protein molecules.

    Ligand Density and Surface Coverage

    The density of the immobilized this compound on a surface is a crucial factor that directly influences the immunoglobulin (IgG) binding capacity. Research into the immobilization of a cysteine-containing recombinant Protein A on agarose beads has demonstrated a clear relationship between ligand density and antibody-binding capacity. As the amount of immobilized Protein A increased from 0.98 to 8.12 mg per gram of beads, the antibody-binding capacity also rose. A maximum antibody-binding capacity of approximately 64 mg/g was achieved when the density of the site-specifically immobilized Protein A was 6.72 mg/g. mdpi.com This suggests that increasing the surface concentration of the protein can lead to a greater number of available binding sites for IgG.

    However, studies also indicate that there is a saturation point. For instance, investigations into Protein G immobilization on regenerated cellulose (B213188) membranes showed that the protein forms a monolayer and reaches a saturation coverage that is independent of the protein concentration in the bulk solution. mdpi.com This implies that once the surface is fully covered with a monolayer of Protein A/G, simply increasing the protein concentration during the immobilization process may not lead to a higher density. The formation of a well-oriented monolayer is key. For example, atomic force microscopy (AFM) has been used to confirm the formation of monolayers for Protein G on membrane surfaces. mdpi.com

    The optimal ligand density aims to maximize the number of functional binding sites while minimizing potential issues like steric hindrance, which could occur if the proteins are packed too closely together. Therefore, controlling the ligand density by adjusting the concentration of this compound during the immobilization process is a key optimization step.

    Immobilization MethodLigand Density (mg/g of beads)Maximal Antibody-Binding Capacity (mg/g)Reference
    Site-Specific Immobilization (A-SI)6.72~64 mdpi.com
    Random Immobilization (A-RI)7.28~31 mdpi.com
    Table 1: Effect of Ligand Density and Immobilization Method on Antibody-Binding Capacity of Recombinant Protein A. mdpi.com

    Maintenance of Protein Tertiary Structure and Binding Activity Post-Immobilization

    Preserving the native three-dimensional structure of this compound after it has been attached to a surface is paramount for its function. The orientation of a protein is crucial for its activity after immobilization. mdpi.com Site-specific immobilization via the engineered cysteine residue is designed to ensure that the protein is attached in a uniform orientation, leaving the IgG-binding domains fully accessible and minimizing structural disturbances that could lead to denaturation or loss of activity. mdpi.comnih.gov This method results in a functionally active protein molecule that can interact with antibodies with minimal steric hindrance. mdpi.comnih.gov

    Several factors must be carefully controlled throughout the immobilization and subsequent application processes to maintain the protein's tertiary structure and binding activity:

    pH and Buffer Composition : The pH of the buffers used during immobilization and binding/elution cycles is critical. For instance, while IgG binding to Protein A/G is typically optimal near physiological pH, elution often requires a shift to a low pH (e.g., pH 2.7 or lower for Protein G). nih.govacs.org Such acidic conditions can be detrimental to the activity of the purified antibody and potentially the immobilized protein itself. acs.org If low pH is necessary, it is recommended to neutralize the collected fractions immediately. nih.gov

    Temperature : Proteins require low-temperature storage, and repeated freeze-thaw cycles should be avoided as they can have a denaturing effect. arxiv.orgacs.org

    Handling : Gentle handling is essential. Over-mixing can lead to foaming and cause irreparable damage and denaturation to the protein. arxiv.org

    Covalent Linkage Stability : The covalent bond formed between the cysteine residue and the surface (e.g., a thiol-maleimide reaction) must be stable under the various buffer conditions used in the application to prevent the protein from leaching off the support. mdpi.com

    By controlling these parameters, the structural integrity and, consequently, the high binding activity of the immobilized this compound can be maintained.

    Comparative Analysis of Oriented vs. Random Immobilization

    The method used to attach this compound to a surface has a profound impact on its performance. Directed, or oriented, immobilization via the terminal cysteine residue offers significant advantages over random immobilization methods, which typically involve coupling via multiple surface-exposed amine groups (e.g., on lysine (B10760008) residues). mdpi.com

    Impact on Immunoglobulin Binding Efficiency and Capacity

    Oriented immobilization ensures that the IgG-binding domains of Protein A/G are uniformly exposed and accessible, leading to a significant increase in binding efficiency and capacity compared to random attachment. In random immobilization, some of the protein molecules will inevitably be attached in an orientation that blocks their binding sites, rendering them non-functional.

    A direct comparison between site-specific and random immobilization of recombinant Protein A highlights this difference starkly. In one study, an adsorbent with site-specifically conjugated Protein A (via a C-terminal cysteine) demonstrated a maximal static antibody-binding capacity of approximately 64 mg per gram of swollen adsorbent. mdpi.comnih.gov In contrast, the randomly conjugated adsorbent had a maximal capacity of only 31 mg/g. mdpi.comnih.gov The dynamic binding capacities showed a similar trend, with 50 mg/g for the oriented protein versus 26 mg/g for the randomly immobilized protein. mdpi.comnih.gov This more than two-fold increase in binding capacity is a direct result of the improved orientation of the protein molecules. mdpi.com

    Furthermore, studies using cysteine-introduced Protein G on gold surfaces have shown that the antibody density on the oriented surface was approximately four times higher than that on a randomly oriented Protein G surface. mdpi.com This clearly demonstrates that controlling the orientation at the molecular level translates directly to a higher functional capacity of the surface.

    Immobilization MethodBinding Capacity (Static)Binding Capacity (Dynamic)Reference
    Oriented (Site-Specific via Cysteine)~64 mg/g~50 mg/g mdpi.comnih.gov
    Random (via Amino Groups)~31 mg/g~26 mg/g mdpi.comnih.gov
    Table 2: Comparison of Antibody-Binding Capacities for Oriented vs. Randomly Immobilized Recombinant Protein A. mdpi.comnih.gov

    Enhancement of Biosensor Sensitivity and Signal-to-Noise Ratio

    In the context of biosensors, the advantages of oriented immobilization are particularly pronounced, leading to enhanced sensitivity and an improved signal-to-noise ratio. The proper orientation of the capture molecule is a crucial aspect in building sensitive and specific immunosensors. researchgate.net When this compound is immobilized in a directed manner, it creates a uniform layer that subsequently binds antibodies in a functionally optimal, end-on orientation. nih.gov

    This controlled architecture ensures that the antigen-binding sites (Fab regions) of the captured antibodies are directed away from the sensor surface and are fully available for interaction with the target analyte. researchgate.net This leads to several performance improvements:

    Increased Sensitivity : By maximizing the number of active antibody binding sites, the sensor can detect lower concentrations of the target antigen. For example, a biosensor using end-on immobilized antibodies via Protein G could detect Prostate Specific Antigen (PSA) at a concentration of 10 pg/mL, whereas a sensor with randomly immobilized antibodies failed to detect PSA even at 1 ng/mL—a 100-fold difference in sensitivity. nih.gov

    Enhanced Antigen Detection : The proper orientation of cysteine-tagged Protein G on a gold surface affords better orientation of the immobilized antibodies, which results in enhanced antigen detection. capes.gov.brnih.gov

    Improved Signal-to-Noise Ratio : A well-defined and homogeneous protein layer reduces non-specific binding and ensures that the generated signal is directly proportional to the amount of captured analyte. This leads to a stronger signal relative to the background noise. The limit of quantification (LOQ) for a biosensor is often defined as the concentration that produces a signal-to-noise ratio of 10:1. nih.gov By ensuring a high density of active binding sites, oriented immobilization significantly enhances the signal, thereby improving this ratio and lowering the detection limit. nih.gov

    Applications in Advanced Research Methodologies

    Immunoglobulin Purification and Depletion from Biological Samples

    The primary application of immobilized Recombinant Protein A/G Cys is in the affinity chromatography-based purification and depletion of immunoglobulins from complex biological mixtures like serum, ascites fluid, and cell culture supernatants. bio-rad.comrockland.com The covalent attachment via the cysteine residue ensures minimal ligand leakage and allows for robust and reusable purification media. antibodies.com

    This compound is highly effective for the purification of monoclonal antibodies (mAbs), particularly those from mouse and human cell lines. gbiosciences.comfishersci.com The fusion protein's broad specificity is advantageous as it binds to various IgG subclasses that may have weak affinity for Protein A or Protein G individually. bio-rad.com For instance, while Protein A has a weak affinity for mouse IgG1, the inclusion of Protein G's binding domains in the fusion protein ensures strong binding. bio-rad.com Similarly, it binds with high affinity to human IgG1, IgG2, and IgG4, and unlike Protein A alone, it also effectively binds human IgG3. novusbio.combio-rad.com This makes this compound a versatile tool for purifying a wide array of monoclonal antibodies without prior knowledge of their specific subclass. gbiosciences.com The purification process typically involves passing the antibody-containing sample over a resin to which Protein A/G Cys is covalently coupled. The mAbs bind to the immobilized protein, while other proteins are washed away. The purified mAbs are then eluted by lowering the pH. bio-rad.com

    Table 1: Binding Affinity of Recombinant Protein A/G for Various Immunoglobulin Species and Subclasses

    SpeciesImmunoglobulinRelative Affinity
    HumanIgG1, IgG2, IgG4+++
    HumanIgG3++
    HumanIgA, IgE, IgM, IgD+/-
    MouseIgG1++
    MouseIgG2a, IgG2b, IgG3+++
    RatIgG1, IgG2b+
    RatIgG2a, IgG2c++
    RabbitIgG+++
    Cow, Goat, Sheep, HorseTotal IgG++

    Key: +++ Strong binding, ++ Moderate binding, + Weak binding, +/- Variable or very weak binding. This table is a composite representation based on the combined properties of Protein A and Protein G. novusbio.combio-rad.comneb.comamsbio.com

    The broad binding spectrum of this compound makes it an ideal choice for the purification of polyclonal antibodies from the serum of various species. prospecbio.comthermofisher.com It effectively binds to total IgG from commonly used research animals such as rabbits, goats, sheep, and horses. novusbio.com This wide-ranging affinity simplifies the purification process from different animal sources using a single, standardized protocol. addgene.org The high capacity and stability of resins functionalized with covalently linked Protein A/G Cys allow for efficient, one-step purification of IgG from serum, yielding a high degree of purity. gbiosciences.com

    In many research applications, particularly in the field of proteomics for biomarker discovery, the high abundance of immunoglobulins in serum can mask the detection of lower abundance proteins. sigmaaldrich.com this compound immobilized on a solid support is used to effectively deplete IgG from serum samples. google.com By passing the serum through a Protein A/G Cys column, the immunoglobulins are captured, and the flow-through contains the immunoglobulin-depleted serum. sigmaaldrich.com This process significantly enhances the resolution and sensitivity of subsequent analytical techniques, such as two-dimensional gel electrophoresis or mass spectrometry, by allowing for the detection of less abundant protein species. nih.gov The efficiency of depletion can exceed 98% for serum from species like humans, mice, and rabbits. sigmaaldrich.com

    Immunoprecipitation-Based Techniques

    This compound is extensively used in immunoprecipitation (IP) and related techniques to isolate specific proteins and their interaction partners from complex cell lysates. rockland.com The protein is typically coupled to agarose (B213101) or magnetic beads via its terminal cysteine residue. thermofisher.comabcam.com

    In a standard IP experiment, an antibody specific to a target protein is added to a cell lysate. abcam.com This antibody-antigen complex is then captured by the Protein A/G Cys-conjugated beads. neb.com The beads are subsequently washed to remove non-specifically bound proteins, and the target protein is eluted for further analysis, such as by Western blotting. abcam.com The use of Protein A/G Cys provides a versatile platform that is compatible with a wide range of primary antibodies from different species, simplifying the experimental setup. thermofisher.com

    Co-immunoprecipitation (Co-IP) is a powerful technique to identify proteins that interact with a specific target protein (the "bait"). antibodies.com The methodology is similar to standard IP, but the goal is to pull down not only the bait protein but also its binding partners. abcam.com A primary antibody targets the bait protein within a lysate, and Protein A/G Cys beads are used to precipitate the entire protein complex. nih.gov After elution, the presence of interacting proteins can be identified by techniques like mass spectrometry or Western blotting for specific hypothesized partners. antibodies.com The stable, covalent linkage of Protein A/G Cys to the support is critical in Co-IP to ensure that the antibody-protein complexes are efficiently captured and retained throughout the washing steps, thereby reducing background and improving the reliability of identifying bona fide protein-protein interactions. nih.gov

    Immunosensor and Biosensor Development for Real-Time Analysis

    The capacity for controlled, covalent immobilization makes this compound a key component in the development of sensitive and reproducible immunosensors for real-time analysis of biomolecular interactions.

    Surface Plasmon Resonance (SPR) is an optical technique for real-time, label-free monitoring of molecular interactions. nih.gov In a typical immunosensor setup, an antibody (ligand) is immobilized on a gold sensor chip to study its interaction with an antigen (analyte). The method of antibody immobilization is critical to the performance of the assay.

    This compound provides a superior method for creating a highly functional sensor surface. The protein can be directly and covalently attached to the gold SPR sensor surface through the thiol group of the terminal cysteine. nih.gov This creates a stable, oriented monolayer of Protein A/G. nih.gov Subsequently, antibodies are passed over the surface and are captured in a highly oriented fashion, with their antigen-binding Fab regions extending away from the surface and their Fc regions bound to the Protein A/G. nih.gov This oriented immobilization leads to significant improvements in assay quality. nih.gov

    Advantages of Cys-Protein A/G in SPR:

    Enhanced Sensitivity: Proper antibody orientation ensures that a maximum number of antigen-binding sites are available, leading to a stronger binding signal and enhanced detection sensitivity. nih.gov

    Improved Kinetics: Uniform orientation of the captured antibody minimizes steric hindrance and provides a more homogeneous surface, allowing for more accurate and reliable determination of kinetic parameters (kₐ, kₔ) and affinity constants (Kₐ).

    Surface Regeneration: The non-covalent but strong interaction between the antibody's Fc region and Protein A/G allows for the surface to be regenerated with a low-pH buffer, which removes the captured antibody while leaving the covalently bound Protein A/G layer intact. nih.gov This enables multiple cycles of analysis using the same sensor chip.

    Studies comparing cysteine-tagged Protein G with tag-free versions have shown that the directed immobilization results in a superior antibody binding ability and enhanced antigen detection. nih.gov

    Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass (frequency, Δf) and viscoelastic properties (dissipation, ΔD) of molecular layers as they form on a sensor surface. This dual-parameter measurement provides rich information about not only the binding of molecules but also their conformational state.

    In the context of immunosensors, this compound can be used to prepare the QCM-D sensor surface. The protein is immobilized on the gold-coated quartz crystal via thiol chemistry, forming a stable and well-defined foundation. This process can be monitored in real time by QCM-D, observing the frequency decrease as the protein adsorbs. The subsequent steps of antibody capture and antigen binding can then be precisely analyzed.

    QCM-D Analysis Steps using a Cys-Protein A/G Surface:

    Immobilization of Protein A/G Cys: A decrease in frequency (Δf) indicates the mass of the protein binding to the sensor. A low change in dissipation (ΔD) suggests the formation of a rigid, stable protein layer.

    Antibody Capture: The binding of antibodies to the immobilized Protein A/G results in a further decrease in frequency. The associated ΔD change provides insight into the packing and conformational state of the antibody layer.

    Antigen Binding: The final step involves introducing the antigen. Its binding to the captured antibodies is detected as another mass increase (Δf decrease). Changes in dissipation can reveal conformational changes in the antibody upon antigen binding or the viscoelastic properties of the final complex.

    This platform is a powerful tool for studying ligand-protein interactions and the structural properties of adsorbed protein layers. researchgate.net The stable, oriented surface created by this compound ensures that the observed changes are due to the specific biomolecular interactions of interest, leading to more accurate and reproducible data.

    Protein microarrays are a high-throughput technology used to perform thousands of parallel binding assays on a single solid support. nih.govrsc.org Antibody microarrays, a common format, are used for protein expression profiling and diagnostics. The performance of these arrays is highly dependent on the quality of the immobilized antibodies. nih.gov

    This compound is an ideal tool for fabricating high-performance antibody microarrays. By coating a microarray slide (e.g., a maleimide-derivatized glass slide) with this compound, a surface is created that can covalently bind the protein in a specific orientation. This surface is then ready for the spotting of various antibodies.

    The advantages of this approach are clear:

    Uniformity: Each spot on the microarray will have a consistent foundation of oriented Protein A/G, leading to more uniform antibody capture across the array.

    High Activity: Antibodies are immobilized via their Fc region, ensuring their antigen-binding sites are exposed and active, which increases the sensitivity of the assay. nih.gov

    Stability: The covalent linkage of the Protein A/G Cys to the surface provides a very stable platform, suitable for long-term storage and use.

    This method overcomes many challenges associated with the random immobilization of antibodies, where a significant portion may be denatured or incorrectly oriented, leading to poor performance. researchgate.net

    Immobilization StrategyDescriptionKey Advantage for Microarrays
    Random Covalent Antibodies are linked via their amine or carboxyl groups to a chemically active surface.Simple chemistry.
    Physical Adsorption Antibodies are non-covalently adsorbed to a surface like nitrocellulose.No chemical modification of antibody needed.
    Oriented Capture via Protein A/G Cys Covalently bound Protein A/G Cys captures antibodies via their Fc region.Maximizes functional antibody display, enhances sensitivity and reproducibility. nih.gov

    Detection and Quantification Methodologies

    While traditional Western blotting involves the use of soluble, enzyme-conjugated secondary antibodies or Protein A/G for detection, the immobilized form of this compound is valuable for related applications, particularly in the purification of antibodies used for Western blotting and in the development of solid-phase immunoassays.

    The primary application of immobilized Protein A/G is in affinity chromatography for the purification of monoclonal and polyclonal antibodies from serum, ascites, or cell culture supernatants. rockland.comthermofisher.com The broad binding specificity of the Protein A/G fusion ensures high yields for a wide variety of antibody species and subclasses. prospecbio.com Using a resin made with covalently coupled this compound provides a durable, high-capacity, and reusable medium for obtaining the highly pure antibodies required for clean and specific Western blot results.

    Furthermore, this compound can be used to develop solid-phase detection assays, such as dot blots or plate-based assays, where it acts as a capture agent. In such a format, the protein is immobilized onto a membrane or microplate well. A sample containing the primary antibody is then applied, followed by a labeled antigen or a competing antibody for detection. The oriented immobilization of the capture protein ensures high sensitivity and reproducibility in these quantitative assays.

    Enzyme-Linked Immunosorbent Assay (ELISA) Development

    In the development of Enzyme-Linked Immunosorbent Assays (ELISAs), the proper orientation of capture antibodies on the solid phase is paramount for sensitivity and accuracy. This compound offers a significant advantage over traditional random antibody immobilization methods. The terminal cysteine residue allows for directed, covalent attachment to a maleimide-activated surface, ensuring that the antibody-binding domains of the Protein A/G are optimally positioned to capture the Fc region of antibodies. This orientation leaves the antigen-binding Fab regions of the captured antibodies freely accessible to the target antigen in the sample.

    Detailed Research Findings:

    Research has demonstrated the superior performance of site-specific immobilization of antibody-binding proteins compared to random conjugation. A study comparing a recombinant Protein A with a C-terminal cysteine to one without for immobilization on agarose beads revealed a substantial increase in antibody-binding capacity. The site-specifically conjugated adsorbent showed a maximal static antibody-binding capacity of approximately 64 mg per gram of swollen adsorbent and a dynamic binding capacity of 50 mg/g. researchgate.net In contrast, the randomly conjugated adsorbent had significantly lower capacities of 31 mg/g and 26 mg/g, respectively. researchgate.net This more than twofold increase in functional capacity highlights the importance of controlled orientation in maximizing the efficiency of the immunosorbent surface. researchgate.net

    The covalent nature of the bond formed via the cysteine residue also contributes to the stability and reusability of the ELISA plate or sensor surface, as it prevents the leaching of the Protein A/G and the capture antibody during the assay steps. This robust attachment is a key factor in developing reliable and reproducible ELISAs.

    Comparison of Antibody-Binding Capacities
    Immobilization MethodAdsorption TypeMaximal Antibody-Binding Capacity (mg/g swollen adsorbent)
    Site-Specific (via C-terminal Cysteine)Static~64
    Dynamic50
    Random (via amino groups)Static31
    Dynamic26

    Flow Cytometry for Cellular and Molecular Analysis

    Flow cytometry is a powerful technique for the analysis of single cells in a heterogeneous population. A common application is immunophenotyping, where cells are labeled with fluorescently tagged antibodies that bind to specific cell surface markers. This compound can be utilized in indirect immunofluorescence staining protocols to enhance signal and provide flexibility.

    The terminal cysteine residue of this compound allows for the site-specific conjugation of fluorophores. This results in a homogenous population of labeled Protein A/G molecules with a controlled dye-to-protein ratio, which is crucial for quantitative flow cytometry experiments. This labeled this compound can then be used as a secondary detection reagent, binding to the Fc region of a primary antibody that has already bound to a cellular target.

    Detailed Research Findings:

    The benefits of site-specific conjugation for creating fluorescent probes for flow cytometry have been well-documented. A study involving cysteine-modified diabodies (small antibody fragments) demonstrated that site-specific conjugation of fluorophores like phycoerythrin (PE), allophycocyanin (APC), and Alexa Fluor 488 resulted in conjugates that retained their antigen-binding specificity. nih.gov Flow cytometry analysis confirmed that these site-specifically labeled diabodies bound specifically to their target cells. nih.gov This principle extends to the use of this compound, where site-specific fluorophore conjugation ensures that the IgG-binding domains remain unhindered, leading to efficient and specific binding to primary antibodies in a flow cytometry assay.

    This approach offers several advantages over using directly conjugated primary antibodies. It allows for signal amplification, as multiple fluorescently labeled Protein A/G Cys molecules can bind to a single primary antibody. It also provides versatility, as a single batch of fluorescently labeled Protein A/G Cys can be used to detect various primary antibodies of the appropriate species and subclass, eliminating the need to conjugate each primary antibody individually.

    Characteristics of Site-Specifically Conjugated Probes for Flow Cytometry
    FluorophoreConjugation SiteKey Outcome
    Phycoerythrin (PE)C-terminal CysteinePreservation of antigen-binding specificity and fluorescence upon conjugation.
    Allophycocyanin (APC)
    Alexa Fluor 488

    Comparative Analysis and Methodological Considerations

    Comparison with Native Protein A and Protein G

    Recombinant Protein A/G Cys is a genetically engineered protein that leverages the immunoglobulin-binding properties of both Protein A and Protein G. Native Protein A, isolated from Staphylococcus aureus, and Protein G, from Streptococcus species, are widely used in immunology and biotechnology for their ability to bind the Fc region of antibodies. The recombinant fusion protein combines the key binding domains of both, creating a chimeric protein with unique advantages.

    The primary advantage of the Recombinant Protein A/G fusion is its expanded and additive binding profile compared to either of its native counterparts. Protein A and Protein G individually exhibit different affinities for immunoglobulin G (IgG) from various species and subclasses. For instance, Protein A is generally preferred for purifying IgG from species like rabbits, pigs, dogs, and cats. Conversely, Protein G demonstrates a stronger binding capacity for a wider range of mouse and human IgG subclasses.

    The recombinant fusion of Protein A/G incorporates multiple IgG-binding domains from both proteins—typically four to five from Protein A and two to three from Protein G. This combination results in a single protein capable of binding effectively to a broader spectrum of immunoglobulins. Protein A/G is therefore ideal for applications involving polyclonal antibodies or when the specific subclass of a monoclonal antibody is unknown. It efficiently binds to all human IgG subclasses and all mouse IgG subclasses. Furthermore, it demonstrates binding to total IgG from a wide array of species including cow, goat, horse, rabbit, pig, and sheep, making it a highly versatile tool in research. This broad specificity eliminates the need to choose between Protein A or Protein G, streamlining purification and detection workflows.

    While the broad specificity of Recombinant Protein A/G is a significant advantage, a detailed understanding of its interaction with specific immunoglobulin subclasses remains crucial for experimental design. Native Protein A, for example, binds strongly to human IgG1, IgG2, and IgG4 but exhibits poor affinity for IgG3. Protein G, on the other hand, binds to all four human IgG subclasses, including IgG3. The recombinant Protein A/G fusion capitalizes on the strengths of both, providing strong binding to all human IgG subclasses.

    Similarly, in mice, Protein A has a notably weak affinity for the IgG1 subclass, whereas Protein G binds effectively to all mouse IgG subclasses. Consequently, Recombinant Protein A/G is an excellent choice for purifying and detecting mouse monoclonal antibodies, including IgG1, without the interference of non-specific binding to mouse serum albumin, as the albumin-binding site has been engineered out of the recombinant protein. The binding affinity is also less dependent on pH compared to Protein A or Protein G alone, functioning well across a pH range of 5 to 8.

    The following table provides a comparative overview of the binding affinities of Protein A, Protein G, and the resulting profile for Recombinant Protein A/G.

    ImmunoglobulinSpeciesProtein A AffinityProtein G AffinityRecombinant Protein A/G Affinity
    IgG1 Human++++++++++++
    IgG2 Human++++++++++++
    IgG3 Human-++++++
    IgG4 Human++++++++++++
    IgG1 Mouse+++++++
    IgG2a Mouse++++++++++++
    IgG2b Mouse+++++++++
    IgG3 Mouse++++++++
    Total IgG Rabbit+++++++++++
    Total IgG Pig++++++++
    Total IgG Goat+++++++
    Total IgG Sheep+++++
    IgA, IgE, IgM Human+/--+/-
    Serum Albumin Human/Mouse-- (recombinant)-
    (Affinity Key: ++++ Strong, +++ Medium, ++ Weak, + Weak or No Binding, - No Binding)

    Comparison with Recombinant Protein A/G without Cysteine Modification

    The addition of a terminal cysteine (Cys) residue to the Recombinant Protein A/G sequence provides a significant advantage for its use in various research applications, primarily through enabling controlled, site-specific immobilization.

    Traditional methods for immobilizing proteins onto solid supports (such as agarose (B213101) beads, magnetic beads, or biosensor surfaces) often rely on random chemical coupling. These methods typically target common functional groups on the protein surface, like the primary amines of lysine (B10760008) residues. This random approach results in the protein being attached in various orientations, which can lead to a significant loss of function if the active binding sites become sterically hindered or blocked by proximity to the surface.

    The introduction of a unique cysteine residue at the N- or C-terminus of Recombinant Protein A/G offers a solution to this problem. The thiol group (-SH) of the cysteine is highly reactive and provides a specific chemical handle for covalent conjugation. This allows for site-specific immobilization onto surfaces functionalized with a compatible group, such as a maleimide (B117702). This directed approach ensures that nearly all immobilized Protein A/G molecules are oriented uniformly, with their immunoglobulin-binding domains facing away from the surface and fully accessible for interaction. Research has shown that such oriented immobilization can dramatically increase the functional capacity of the support; for example, site-specifically conjugated Protein A demonstrated an antibody-binding capacity that was more than double that of its randomly immobilized counterpart.

    This control extends to ligand density. While random immobilization can lead to heterogeneous protein clustering and unpredictable surface coverage, site-specific methods allow for a more uniform and controllable distribution of the protein on the support. This enhanced control over both orientation and density leads to more reliable and efficient performance in applications such as affinity purification, immunoprecipitation, and the development of diagnostic platforms.

    Methodological Challenges and Troubleshooting in Research Applications

    Despite its advantages, the use of this compound is not without potential challenges. These can arise during the protein's expression, purification, immobilization, or subsequent application.

    A common issue in the production of recombinant proteins in E. coli is the formation of insoluble aggregates known as inclusion bodies. This can be particularly problematic for fusion proteins.

    Troubleshooting: To improve the yield of soluble protein, several strategies can be employed. Lowering the induction temperature during expression can slow down protein synthesis, allowing more time for proper folding. Optimizing the concentration of the inducing agent (e.g., IPTG) or switching to a different E. coli host strain engineered to enhance protein folding and disulfide bond formation in the cytoplasm can also be effective.

    The terminal cysteine residue, while beneficial for immobilization, can also present challenges. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.

    Troubleshooting: To prevent unwanted disulfide bond formation, it is often necessary to include a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), during the final purification steps and in storage buffers. Care must be taken to remove the reducing agent just prior to the immobilization step, as it would interfere with the covalent coupling reaction.

    During the application of immobilized Protein A/G Cys for antibody purification, the conditions required for elution can be a concern. Like Protein G, the high-affinity interaction may necessitate the use of harsh, low-pH buffers (e.g., pH < 3.0) to release the bound antibodies.

    Troubleshooting: Such acidic conditions can potentially denature or reduce the activity of the purified antibody. To mitigate this, fractions should be neutralized immediately upon collection by adding a buffering agent like Tris. Stepwise elution with progressively lower pH buffers can help identify the mildest possible condition for effective release. Alternatively, non-pH-based elution methods using high concentrations of certain salts or denaturing agents could be explored, though these also require careful optimization to preserve antibody function.

    Minimizing Non-Specific Binding Interactions

    Non-specific binding of proteins to affinity chromatography matrices can significantly impact the purity of the target molecule. In the case of this compound, both the protein itself and the target immunoglobulins can contribute to non-specific interactions. The presence of a C-terminal cysteine residue introduces a unique consideration, as the sulfhydryl group can potentially participate in unintended reactions.

    Several strategies can be employed to minimize non-specific binding:

    Optimization of Buffer Conditions: The pH and ionic strength of the binding and wash buffers are critical. For Protein A and G, binding is typically optimal at or near physiological pH (7.0-7.4). gbiosciences.comcam.ac.uk Increasing the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers can help to disrupt electrostatic interactions that contribute to non-specific binding. researchgate.net

    Use of Blocking Agents: The addition of blocking agents to the sample and buffers can reduce non-specific interactions. Common blocking agents include bovine serum albumin (BSA) and non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.05-0.1%). These agents can block unoccupied sites on the chromatography matrix and reduce hydrophobic interactions.

    Pre-clearing the Sample: Before applying the sample to the Protein A/G Cys affinity matrix, it can be beneficial to pre-clear it by passing it through a column containing a similar matrix without the immobilized Protein A/G Cys. This step can remove proteins that non-specifically bind to the matrix itself.

    Consideration of the C-terminal Cysteine: The free sulfhydryl group of the C-terminal cysteine can potentially form disulfide bonds with other cysteine-containing proteins in the sample or on the matrix, leading to non-specific binding. nih.gov The inclusion of a mild reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, in the sample preparation and binding buffers may be considered to prevent the formation of such disulfide bonds. nih.govgenextgenomics.com However, the concentration of the reducing agent must be carefully optimized to avoid disrupting any essential disulfide bonds within the target immunoglobulins.

    Table 1: Strategies to Minimize Non-Specific Binding

    StrategyMechanismTypical Conditions/ReagentsConsiderations
    Buffer Optimization Disrupts electrostatic and hydrophobic interactions.pH 7.0-7.4; NaCl concentration of 150-500 mM. gbiosciences.comcam.ac.ukresearchgate.netOptimal pH and salt concentration can be target protein-dependent.
    Blocking Agents Block non-specific binding sites on the matrix.0.1-1% BSA; 0.05-0.1% Tween-20 or Triton X-100.May need to be removed in downstream applications.
    Sample Pre-clearing Removes matrix-binding contaminants from the sample.Incubation with a pre-equilibration buffer and control resin.Can result in some loss of the target protein.
    Reducing Agents Prevents disulfide bond formation involving the C-terminal cysteine.1-5 mM DTT or β-mercaptoethanol. nih.govgenextgenomics.comMust not interfere with the structure of the target immunoglobulin.

    Optimization of Binding and Elution Conditions (e.g., pH considerations)

    The binding of immunoglobulins to Protein A and Protein G is pH-dependent. bio-rad.com Optimizing the pH for binding and elution is critical for maximizing the yield and purity of the target antibody.

    Binding Conditions: Protein A generally exhibits optimal binding to IgG at a neutral or slightly alkaline pH (pH 7.0-8.5). bio-rad.com Protein G has a broader pH binding range and can bind effectively at a more acidic pH compared to Protein A. bio-rad.com For the Recombinant Protein A/G fusion, a binding buffer with a pH in the range of 7.0 to 8.0 is commonly recommended. bio-works.com The C-terminal cysteine residue has a pKa for its thiol group of approximately 8.3, and at a pH above this, the group will be deprotonated and negatively charged. nih.gov This could potentially influence the binding characteristics of the protein, and therefore, maintaining the pH of the binding buffer below 8.0 is advisable to avoid potential charge-related interference.

    Elution Conditions: Elution is typically achieved by lowering the pH of the buffer, which disrupts the interaction between Protein A/G and the Fc region of IgG. gbiosciences.comthermofisher.com

    Protein A interactions are generally disrupted at a pH of around 3.0-4.0.

    Protein G often requires a more acidic pH for elution, typically in the range of 2.5-3.0, due to its higher affinity for IgG. bio-rad.com

    For this compound, a stepwise or gradient elution with a decreasing pH is recommended to find the optimal elution pH for a specific antibody. A common starting point for elution is a buffer at pH 2.8. thermofisher.com It is crucial to neutralize the eluted fractions immediately by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent acid-induced denaturation or aggregation of the purified antibody. gbiosciences.com

    The presence of the C-terminal cysteine could potentially be exploited for alternative elution strategies. For instance, engineering a cysteine residue into a protein has been shown to create a pH-dependent switch for elution, where a change in pH alters the charge of the cysteine's thiol group, leading to conformational changes that release the bound molecule. nih.gov While this has not been extensively documented for this compound, it represents a potential area for methodological development.

    Table 2: pH Considerations for Binding and Elution

    StepProtein AProtein GThis compound (General Recommendation)
    Binding pH 7.0 - 8.5 bio-rad.comBroader range, can bind at more acidic pH bio-rad.compH 7.0 - 8.0 bio-works.com
    Elution pH 3.0 - 4.0pH 2.5 - 3.0 bio-rad.compH 2.5 - 3.0 gbiosciences.comthermofisher.com

    Reconstitution and Storage Stability for Research Purity

    Proper reconstitution and storage of this compound are essential for maintaining its activity and ensuring research purity. The lyophilized protein is generally stable for extended periods when stored at -20°C or -80°C. chamot-bio.com

    Reconstitution: It is recommended to reconstitute the lyophilized protein in a buffer that maintains a neutral pH and appropriate salt concentration, such as phosphate-buffered saline (PBS). chamot-bio.com Reconstituting to a concentration of 0.1-1.0 mg/mL is generally advised. chamot-bio.com To ensure complete dissolution, gentle mixing is recommended, while vigorous vortexing should be avoided as it can cause protein denaturation. chamot-bio.com

    Storage of Reconstituted Protein: For short-term storage (up to one week), the reconstituted protein can be kept at 4°C. chamot-bio.com For long-term storage, it is recommended to aliquot the reconstituted protein into smaller, single-use volumes and store them at -20°C or -80°C. chamot-bio.com This practice helps to avoid repeated freeze-thaw cycles, which can lead to a decrease in protein activity. chamot-bio.com

    Stability Considerations for the C-terminal Cysteine: The presence of the C-terminal cysteine makes the protein susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or higher-order aggregates. nih.gov To maintain the stability of the reduced cysteine, the inclusion of a reducing agent, such as 1-5 mM DTT or β-mercaptoethanol, in the storage buffer can be beneficial. genextgenomics.com

    Furthermore, to prevent protein loss due to adsorption to the storage vial surface, especially for dilute protein solutions (<1 mg/mL), the addition of a carrier protein, such as BSA or human serum albumin (HSA), at a concentration of 0.1% is often recommended. gbiosciences.com

    Table 3: Reconstitution and Storage Recommendations

    ConditionRecommendationRationale
    Reconstitution Buffer Phosphate-buffered saline (PBS) or other neutral pH buffer. chamot-bio.comMaintains protein stability and solubility.
    Reconstitution Concentration 0.1 - 1.0 mg/mL. chamot-bio.comPrevents instability associated with very high or low concentrations.
    Short-term Storage 4°C for up to 1 week. chamot-bio.comConvenient for immediate use.
    Long-term Storage Aliquots stored at -20°C or -80°C. chamot-bio.comMinimizes degradation and damage from freeze-thaw cycles.
    Additives for Stability 0.1% BSA or HSA (carrier protein). gbiosciences.comPrevents protein loss from adsorption to surfaces.
    Additives for Cys Stability 1-5 mM DTT or β-mercaptoethanol. genextgenomics.comPrevents oxidation and disulfide bond formation.

    Future Directions in Recombinant Protein A/g Cys Research and Tool Development

    Advanced Protein Engineering for Tailored Specificity or Affinity

    The next frontier in the development of Recombinant Protein A/G Cys lies in advanced protein engineering to create variants with precisely tailored binding characteristics. While the current fusion protein offers broad specificity, research is moving towards creating a panel of variants with customized affinities and specificities. rockland.com

    Current recombinant versions have already been engineered to remove non-specific binding domains, such as those for albumin, to enhance their specificity for IgG. prospecbio.comrockland.com Future engineering efforts aim to:

    Modulate Binding Affinity: The interaction between Protein A/G and the Fc region of IgG is strong, often requiring harsh, low-pH buffers for elution, which can potentially damage the antibody. bio-rad.combio-rad.com Engineering the binding domains to introduce pH-sensitive residues or allosteric control mechanisms could allow for milder elution conditions. For instance, creating variants that release bound antibodies in response to changes in ionic strength, or the addition of a specific competing ligand, would better preserve the functionality of purified antibodies.

    Fine-tune Subclass Specificity: While broad reactivity is often desirable, applications in diagnostics and research could benefit from variants that selectively bind to specific IgG subclasses (e.g., human IgG1, IgG2, IgG3, IgG4). bio-rad.com Through rational design and directed evolution, specific amino acid residues in the binding domains of Protein A and G can be mutated to either enhance or diminish affinity for particular subclasses, enabling more precise analytical and purification tools.

    Expand Species Specificity: Conversely, for veterinary or comparative immunology studies, engineering variants with enhanced affinity for IgGs from species that currently show weak binding would be highly valuable.

    Engineering GoalApproachDesired Outcome
    Mild Elution Introduce pH-sensitive residues; Engineer calcium-dependent binding sites. Preservation of antibody activity and function after purification.
    Tailored Specificity Mutate contact residues in binding domains.Selective purification or detection of specific IgG subclasses. bio-rad.com
    Enhanced Affinity Modify domains for stronger binding to IgGs from specific species.Improved tools for veterinary diagnostics and research.
    Remove Non-specific Binding Deletion of albumin or cell wall binding domains. prospecbio.comHigher purity of target IgG.

    Integration into Novel High-Throughput Screening Platforms

    High-throughput screening (HTS) is essential for modern drug discovery and diagnostics, and this compound is being integrated into these platforms to improve efficiency and throughput. Its primary role is to enable the uniform, oriented immobilization of antibodies in multi-well formats, such as 96-well spin plates. fishersci.com

    The cysteine residue is critical for this application, as it allows for covalent, site-specific attachment to coated plates, ensuring that the antibody's antigen-binding sites (Fab regions) are consistently exposed. clickbios.com This contrasts with random adsorption, which can lead to variable antibody orientation and reduced activity. Future applications in HTS include:

    Antibody Discovery and Characterization: In screening campaigns for new therapeutic antibodies, this compound can be used to capture antibodies from hybridoma supernatants or phage display libraries in a high-throughput manner for subsequent functional testing. fishersci.com

    Chemoproteomic Screening: Platforms designed for proteome-wide profiling of reactive cysteines can be adapted to screen for molecules that interact with specific targets. nih.gov The Cys residue on Protein A/G allows it to be used as a stable anchor for antibodies in complex screening assays, helping to identify small molecules or peptides that modulate the antibody-antigen interaction.

    Multiplexed Diagnostics: Integration into microfluidic and array-based platforms where hundreds or thousands of different antibodies are immobilized in a spatially defined manner. The controlled orientation afforded by Protein A/G Cys would lead to higher signal-to-noise ratios and more reproducible results.

    Development of Next-Generation Biosensor Architectures

    The unique properties of this compound make it an ideal component for the development of advanced biosensors for research and clinical diagnostics. Its ability to orient antibodies on a sensor surface is crucial for maximizing sensitivity and obtaining accurate kinetic data in techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

    Future directions involve moving beyond a simple immobilization reagent and engineering the Protein A/G Cys molecule itself to be an active part of the signal transduction mechanism.

    Electrochemical Biosensors: By analogy with other engineered binding proteins, reporters such as redox-active unnatural amino acids could be incorporated into the Protein A/G Cys structure. nih.gov A conformational change upon IgG binding could alter the electrochemical signal of the reporter, enabling reagentless detection of antibodies.

    Optical Biosensors: Fusing Protein A/G Cys with fluorescent proteins or incorporating reporters for techniques like Bioluminescence Resonance Energy Transfer (BRET) could create novel sensor formats. nih.gov For example, a BRET-based sensor could be designed where the binding of an antibody to the Protein A/G Cys component brings two parts of a reporter molecule into proximity, generating a detectable signal. These next-generation architectures would facilitate the development of rapid, point-of-care diagnostic devices.

    Exploration of Alternative Site-Specific Conjugation Chemistries

    The current standard for conjugating this compound relies on the reaction between its terminal cysteine and a maleimide-functionalized molecule or surface. While effective, this chemistry has limitations, including the potential for the maleimide (B117702) ring to reopen, leading to a loss of conjugation over time. Research is actively exploring alternative and more robust bioorthogonal chemistries. nih.gov

    Future developments will likely focus on:

    Click Chemistry: Replacing the cysteine with an unnatural amino acid containing an azide (B81097) or alkyne group would allow for conjugation via copper-catalyzed or strain-promoted click chemistry. These reactions are highly efficient, specific, and form extremely stable triazole linkages. nih.gov

    Enzymatic Ligation: Methods using enzymes like sortase A could be employed to ligate Protein A/G to other molecules. nih.gov Sortase A recognizes a specific peptide motif (e.g., LPXTG) and covalently attaches it to another molecule containing an N-terminal glycine, offering another highly specific method of conjugation. nih.gov

    Photo-activated Conjugation: Incorporating photo-reactive amino acids, such as those with benzophenone (B1666685) groups, would allow for light-induced covalent conjugation to a wide range of surfaces and molecules, providing temporal and spatial control over the immobilization process. acs.org

    Conjugation ChemistryReactive Group on Protein A/GKey Advantage
    Thiol-Maleimide CysteineEstablished and widely used.
    Click Chemistry Azide/Alkyne-containing unnatural amino acid.High efficiency and stability of the resulting bond. nih.gov
    Enzymatic Ligation Sortase tag (e.g., LPXTG).High specificity and mild reaction conditions. nih.gov
    Photo-conjugation Benzophenone-containing amino acid.Spatiotemporal control over the conjugation reaction. acs.org

    Role in Advancing Fundamental Immunological and Protein Interaction Research

    Recombinant Protein A and G are foundational tools for immunology, enabling the purification of antibodies and the study of protein-protein interactions through techniques like immunoprecipitation. rockland.comnih.gov The addition of the Cys residue for site-specific orientation elevates this utility, transforming it from a bulk reagent into a precision tool for quantitative bioscience.

    The ability to create well-defined, oriented antibody surfaces is critical for advancing our understanding of:

    Antibody-Antigen Kinetics: By ensuring a homogenous population of antibodies on a sensor chip, researchers can obtain more accurate and reproducible measurements of binding affinities (KD) and on/off rates, which is crucial for developing therapeutic antibodies.

    Fc Receptor Interactions: The function of an antibody is not only determined by its Fab region but also by its Fc region, which interacts with immune effector cells via Fc receptors. Using this compound to immobilize antibodies while leaving the Fc region fully accessible allows for more precise studies of these critical interactions.

    Immune Complex Formation: Studying how antibodies and antigens form larger immune complexes is central to understanding many aspects of the immune response. Controlled immobilization allows for the systematic assembly of these complexes in vitro for detailed structural and functional analysis.

    By providing a reliable method for controlling the molecular architecture of antibody-based assays, this compound will continue to be instrumental in dissecting the complex molecular interactions that underpin the immune system.

    Q & A

    Q. How does Recombinant Protein A/G-Cys enhance antibody purification compared to individual Protein A or G?

    Recombinant Protein A/G-Cys combines IgG-binding domains from Protein A (five domains), Protein G (two domains), and Protein L (five domains), enabling broader species and subclass specificity (e.g., human, mouse, rabbit IgG). Non-specific binding regions (e.g., albumin-binding domains) are removed, improving specificity during affinity chromatography or immunoprecipitation (IP). For experimental design, optimize coupling to agarose or magnetic beads via its C-terminal cysteine residue using sulfhydryl-reactive crosslinkers (e.g., maleimide chemistry). Validate binding efficiency using SDS-PAGE and Western blotting with control antibodies .

    Q. What experimental controls are critical when using Recombinant Protein A/G-Cys for co-immunoprecipitation (Co-IP) studies?

    • Negative controls : Use beads coupled with Recombinant Protein A/G-Cys but omit the antibody to assess non-specific protein interactions.
    • Isotype controls : Include an irrelevant antibody of the same species/subclass to confirm target specificity.
    • Input lysate control : Analyze 10% of the lysate pre-IP to verify target presence.
    • Elution validation : Compare eluates under denaturing (e.g., Laemmli buffer) vs. native conditions to confirm protein complexes are not artifacts .

    Q. How do researchers validate the binding capacity of Recombinant Protein A/G-Cys-conjugated resins?

    Perform a batch-binding assay: Incubate a known IgG quantity (e.g., 1 mg/mL) with the resin, measure unbound IgG via absorbance (A280 nm), and calculate binding capacity (mg IgG/mL resin). For reproducibility, repeat with varying pH (6–8) and salt concentrations (0–500 mM NaCl) to mimic diverse experimental conditions. Validate with SDS-PAGE to ensure no ligand leakage .

    Advanced Research Questions

    Q. How can structural features of Recombinant Protein A/G-Cys explain discrepancies in IgG subclass binding observed across studies?

    The fusion protein’s binding profile depends on retained domains:

    • Protein A binds human IgG1/2/4 but weakly to IgG3 and mouse IgG2a/2b.
    • Protein G enhances binding to human IgG3 and mouse IgG1.
    • Protein L binds κ light chains, expanding utility for antibodies lacking Fc regions. If data contradictions arise (e.g., weak mouse IgG2a binding), verify the Protein A domain integrity via mass spectrometry or compare with commercial standards using ELISA .

    Q. What strategies mitigate non-specific binding in high-throughput screens using Recombinant Protein A/G-Cys magnetic beads?

    • Buffer optimization : Include 0.1% Tween-20 and 1% BSA to block non-specific interactions.
    • Competitive elution : Use low-pH glycine buffer (pH 2.5–3.0) or 0.1 M citrate (pH 3.0) to preserve complex integrity.
    • Crosslinker choice : Avoid amine-reactive crosslinkers if studying lysine-rich proteins; prioritize cysteine-specific coupling .

    Q. How does the C-terminal cysteine residue in Recombinant Protein A/G-Cys influence its application in site-specific bioconjugation?

    The cysteine enables controlled orientation when conjugated to maleimide-activated surfaces (e.g., magnetic beads), ensuring IgG-binding domains remain accessible. For quantitative coupling, measure free thiols using Ellman’s assay pre- and post-conjugation. Compare with cysteine-free variants to assess conjugation efficiency via HPLC or fluorescence labeling .

    Q. What analytical methods are recommended for quality control of Recombinant Protein A/G-Cys batches in functional assays?

    • Purity : SDS-PAGE (>95% purity) and SEC-HPLC to detect aggregates.
    • Endotoxin levels : Use LAL assay (<0.1 EU/μg) for cell-based applications.
    • Binding activity : Validate via surface plasmon resonance (SPR) with IgG subtypes or ELISA using immobilized Fc fragments .

    Methodological Considerations

    Q. How should researchers design dose-response experiments for Recombinant Protein A/G-Cys in antibody capture applications?

    Titrate the protein (0.1–10 μg/mL) against a fixed antibody concentration (e.g., 1 μg/mL). Measure binding kinetics via BLI (biolayer interferometry) or ELISA. Plot binding affinity (KD) and compare with Protein A/G alone to confirm enhanced avidity from multi-domain fusion .

    Q. What are the implications of bacterial endotoxin levels in Recombinant Protein A/G-Cys for in vivo studies?

    Endotoxins (>0.1 EU/μg) can activate immune cells, confounding results. For in vivo use, repurify via endotoxin-removal columns (e.g., polymyxin B resin) and validate using limulus amebocyte lysate (LAL) assays. Alternatively, use endotoxin-free expression systems (e.g., mammalian cells) .

    Troubleshooting Data Contradictions

    Q. Why might Recombinant Protein A/G-Cys show reduced binding efficiency after long-term storage?

    Oxidation of the cysteine residue or protein aggregation can occur. Check free thiols via Ellman’s assay and reduce with 1–5 mM TCEP if needed. Analyze aggregation via dynamic light scattering (DLS) and re-purify using size-exclusion chromatography .

    Q. How to resolve inconsistent Co-IP results when using Recombinant Protein A/G-Cys across different cell lysates?

    • Lysate composition : High lipid content or viscosity can reduce bead-antibody interaction. Pre-clear lysates with uncoupled beads and increase detergent concentration (e.g., 1% NP-40).
    • Protease interference : Add fresh protease inhibitors and perform experiments at 4°C .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.